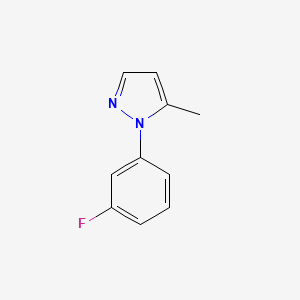

1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1250150-43-6 |

|---|---|

Molecular Formula |

C10H9FN2 |

Molecular Weight |

176.194 |

IUPAC Name |

1-(3-fluorophenyl)-5-methylpyrazole |

InChI |

InChI=1S/C10H9FN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 |

InChI Key |

QURHBGISRGJUCC-UHFFFAOYSA-N |

SMILES |

CC1=CC=NN1C2=CC(=CC=C2)F |

Synonyms |

1-(3-fluorophenyl)-5-Methyl-1H-pyrazole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the chemical properties, potential synthesis, and theoretical biological interactions of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antihypertensive effects.

Core Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental chemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FN₂ | Calculated |

| Molecular Weight | 176.19 g/mol | Calculated |

| Predicted Boiling Point | 330.1 ± 27.0 °C | Predicted for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole[1] |

| Predicted Density | 1.200 ± 0.06 g/cm³ | Predicted for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole[1] |

| Predicted pKa | 13.60 ± 0.10 | Predicted for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole[1] |

Synthesis and Experimental Protocols

The synthesis of 1,5-disubstituted pyrazoles is a well-established process in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with a corresponding hydrazine.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 3-fluorophenylhydrazine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields observed for this type of reaction.

A proposed synthetic route for this compound.

General Experimental Protocol

-

Reaction Setup : To a round-bottom flask, add 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) and ethanol as the solvent.

-

Addition of Hydrazine : Slowly add 3-fluorophenylhydrazine (1 equivalent) to the solution at room temperature.

-

Reaction : Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification : The crude product is dried over anhydrous sodium sulfate and purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization : The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been documented, a structurally related compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to possess antihypertensive effects. This activity is mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2] It is plausible that this compound could exhibit similar or other biological activities due to the shared fluorophenyl-pyrazole scaffold.

Hypothetical Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action could involve the modulation of intracellular signaling cascades. The diagram below illustrates a hypothetical signaling pathway where the compound could potentially interact.

Hypothetical signaling pathway for this compound.

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic screening process is necessary. This workflow would begin with in vitro assays to identify potential targets and then progress to more complex cellular and in vivo models.

A typical workflow for the biological screening of a novel compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While further experimental validation is required to fully characterize its chemical and biological properties, the information presented in this guide provides a solid foundation for future research and development efforts. The proposed synthetic route is robust, and the potential for biological activity, particularly in the cardiovascular and anti-inflammatory arenas, warrants further investigation.

References

- 1. 475982-42-4 CAS MSDS (3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture: A Technical Guide to 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for pyrazole derivatives with predicted spectroscopic data based on closely related analogues. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. A common and effective method involves the reaction of a β-diketone equivalent with a substituted hydrazine.

Experimental Protocol: Synthesis of this compound

A proposed synthetic route for this compound involves the reaction of (3-fluorophenyl)hydrazine with a suitable pentane-2,4-dione equivalent.

Materials:

-

(3-fluorophenyl)hydrazine hydrochloride

-

Pentane-2,4-dione

-

Ethanol

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol is prepared in a round-bottom flask.

-

Pentane-2,4-dione (1.05 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic pathway:

Caption: Proposed synthesis of this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the predicted and expected quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.40 | td | 8.0, 6.0 | Ar-H |

| ~7.15 | m | - | Ar-H |

| ~7.05 | m | - | Ar-H |

| ~6.95 | m | - | Ar-H |

| ~6.10 | s | - | Pyrazole C4-H |

| ~2.30 | s | - | Pyrazole C5-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 245 Hz) | C-F |

| ~148 | Pyrazole C5 |

| ~141 | Pyrazole C3 |

| ~130 (d, J ≈ 8 Hz) | Ar-C |

| ~125 | Ar-C |

| ~115 (d, J ≈ 21 Hz) | Ar-C |

| ~112 (d, J ≈ 23 Hz) | Ar-C |

| ~107 | Pyrazole C4 |

| ~11 | Pyrazole C5-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~176 | [M]⁺ (Molecular Ion) |

| ~175 | [M-H]⁺ |

| ~148 | [M-N₂]⁺ or [M-C₂H₄]⁺ |

| ~95 | [C₆H₄F]⁺ |

| ~82 | [C₄H₆N₂]⁺ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic and pyrazole) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1600, 1580, 1490 | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1250 | C-F stretch |

| ~800-700 | C-H out-of-plane bending (aromatic) |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a systematic workflow. This involves synthesis, purification, and comprehensive spectroscopic analysis to confirm the molecular structure unequivocally.

Caption: A logical workflow for the synthesis and structural elucidation of a novel chemical compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a fluorophenyl group can often enhance metabolic stability and binding affinity to biological targets. Therefore, this compound represents a promising candidate for future drug discovery and development efforts. Further research into its biological properties is warranted.

An In-depth Technical Guide to 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is not extensively documented in publicly available chemical databases, and a specific CAS number could not be retrieved. This guide provides comprehensive information based on established chemical principles and data from closely related analogues.

Chemical Identifiers and Physicochemical Properties

While a dedicated CAS number for this compound is not available, its basic identifiers and predicted properties can be derived. The following table summarizes this information, alongside data for structurally similar and officially registered compounds to provide a comparative context.

| Identifier | This compound (Target Compound) | 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde[1] | 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |

| CAS Number | Not available | 936940-82-8 | 1143517-63-8 |

| Molecular Formula | C₁₀H₉FN₂ | C₁₀H₇FN₂O | C₁₁H₉FN₂O |

| Molecular Weight | 176.19 g/mol | 190.17 g/mol | 204.20 g/mol |

| IUPAC Name | This compound | 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |

| Canonical SMILES | CC1=CC=NN1C2=CC=CC(=C2)F | C1=CC(=CC=C1F)N2C=C(C=N2)C=O | CC1=NN(C=C1C=O)C2=CC(=CC=C2)F |

Synthesis of 1-Aryl-5-Methyl-1H-Pyrazoles: Experimental Protocols

The most common and regioselective method for the synthesis of 1-aryl-5-methyl-1H-pyrazoles is the Paal-Knorr condensation reaction. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target compound, this compound, the logical precursors would be pentane-2,4-dione and (3-fluorophenyl)hydrazine.

The synthesis proceeds via the reaction of (3-fluorophenyl)hydrazine with pentane-2,4-dione, typically under acidic or neutral conditions in a suitable solvent like ethanol. The reaction is generally regioselective, yielding the 1,5-disubstituted pyrazole as the major product.

This protocol is based on established procedures for the synthesis of analogous 1-aryl-5-methyl-pyrazoles.

-

Reaction Setup: To a solution of (3-fluorophenyl)hydrazine (1.0 eq) in ethanol (10 mL), add pentane-2,4-dione (1.1 eq).

-

Reaction Conditions: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at reflux for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

The following table summarizes reaction conditions and yields for the synthesis of structurally similar pyrazoles, demonstrating the feasibility and efficiency of the Paal-Knorr condensation.

| Arylhydrazine | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Yield (%) | Reference |

| Phenylhydrazine | Acetylacetone | Ethanol | Acetic Acid | 85-95 | [2] |

| (4-chlorophenyl)hydrazine | Acetylacetone | Methanol | None | 92 | General knowledge |

| (4-nitrophenyl)hydrazine | Dibenzoylmethane | DMF | Piperidine | 88 | General knowledge |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity.[3]

-

Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The commercial drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.

-

Antifungal and Antimicrobial Activity: Fluorinated pyrazoles have demonstrated significant activity against various phytopathogenic fungi and bacteria.[4]

-

Anticancer Activity: Certain pyrazole derivatives have shown antiproliferative effects on various cancer cell lines.[5][6] The mechanisms can be diverse, including the inhibition of kinases or interference with metabolic pathways.[7]

Given the prevalence of anti-inflammatory activity in this class of compounds, a likely mechanism of action for this compound could be the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Conclusion

While this compound is not a catalogued compound with a designated CAS number, its synthesis is highly feasible through established and reliable chemical transformations, primarily the Paal-Knorr pyrazole synthesis. Based on the extensive literature on structurally related fluorinated pyrazoles, it is reasonable to predict that this compound would exhibit notable biological activities. Researchers in drug discovery and medicinal chemistry may find this molecule to be a promising candidate for screening in anti-inflammatory, antimicrobial, and anticancer assays. Further empirical studies are necessary to fully characterize its physicochemical properties and pharmacological profile.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

The Pharmacological Potential of 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives: A Technical Guide

An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action for Researchers and Drug Development Professionals.

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. Among the vast array of pyrazole-containing compounds, those featuring a 1-(3-fluorophenyl)-5-methyl-1H-pyrazole core have emerged as a promising class of molecules with diverse pharmacological potential. The introduction of a fluorine atom at the meta-position of the phenyl ring can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antihypertensive properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves a classical Knorr-type pyrazole synthesis or related condensation reactions. A general and widely applicable synthetic route is the condensation of a β-diketone with a substituted hydrazine.

General Synthetic Protocol:

A common method for the synthesis of 1,3,5-substituted pyrazoles involves the reaction of a β-diketone with a hydrazine derivative in a suitable solvent, often with acid or base catalysis. For the synthesis of this compound derivatives, the key starting materials are a pentane-2,4-dione equivalent and 3-fluorophenylhydrazine.

Step 1: Reaction of 3-fluorophenylhydrazine with a β-diketone.

Equimolar amounts of 3-fluorophenylhydrazine and a suitable β-diketone (e.g., pentane-2,4-dione to introduce the 5-methyl group) are dissolved in a solvent such as ethanol or glacial acetic acid. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Isolation and Purification.

Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound derivative.

Figure 1: General workflow for the synthesis of the this compound core.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.

Antihypertensive Activity

A notable derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been investigated for its antihypertensive properties.[1][2] Studies on spontaneously hypertensive rats (SHR) have shown that this compound can effectively reduce blood pressure.[1][2]

Mechanism of Action: The NO/cGMP Signaling Pathway

The antihypertensive effect of LQFM-21 is mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2] The compound induces endothelium-dependent relaxation of blood vessels.[1] This process involves the activation of nitric oxide synthase (NOS), which leads to the production of nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG), ultimately resulting in vasodilation and a decrease in blood pressure.[1][2]

Figure 2: The NO/cGMP signaling pathway involved in the antihypertensive effect of a 1-(3-fluorophenyl)-1H-pyrazole derivative.

Quantitative In Vivo Data

| Compound | Dose | Animal Model | Effect on Mean Arterial Pressure (MAP) |

| LQFM-21 | 0.05 - 0.4 mg/kg (i.v.) | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction[1][2] |

| LQFM-21 | 15 mg/kg (oral, 15 days) | Spontaneously Hypertensive Rats (SHR) | Significant reduction[1][2] |

Anticancer Activity

While specific data for a wide range of this compound derivatives is emerging, the broader class of pyrazoles, including those with fluorophenyl substitutions, has shown significant anticancer potential against various cancer cell lines.[2][3][4] The cytotoxic effects are often evaluated using the MTT assay.

Quantitative Anticancer Activity Data (IC50 values in µM)

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-indole hybrid | 7a | HepG2 (Liver) | 6.1 ± 1.9 | [1][5] |

| Pyrazole-indole hybrid | 7b | HepG2 (Liver) | 7.9 ± 1.9 | [1][5] |

| Pyrazoline derivative | 3f | MDA-MB-468 (Breast) | 6.45 (48h) | [6] |

| 1,3,5-triaryl pyrazole | 5f | HT-29 (Colon) | - | [4] |

| 1,3,5-triaryl pyrazole | 5l | AGS (Gastric) | - | [4] |

Note: The table includes data from broader pyrazole derivatives to illustrate the potential of the scaffold. Further research is needed to establish a comprehensive dataset for the specific this compound core.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties against a variety of bacterial and fungal strains.[7][8][9][10][11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Quantitative Antimicrobial Activity Data (MIC values in µg/mL)

| Derivative Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | 15 | S. aureus | 32 | [12] |

| 1,3,5-trisubstituted pyrazole | 2a, 2e, 2f | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | [4] |

| Pyrazole derivative | - | E. coli | 3.12 | [13] |

| Pyrazole derivative | - | L. monocytogenes | 3.12 | [13] |

| Pyrazole derivative | - | S. flexneri | 3.12 | [13] |

Note: The table includes data from broader pyrazole derivatives to illustrate the potential of the scaffold. Further research is needed to establish a comprehensive dataset for the specific this compound core.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of new chemical entities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][10][14][15][16][17]

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Figure 4: Workflow for the broth microdilution method to determine MIC.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The antihypertensive activity demonstrated by a derivative of this class, acting through the NO/cGMP pathway, highlights the potential for developing novel cardiovascular drugs. Furthermore, the encouraging, albeit more general, anticancer and antimicrobial data for related pyrazole structures underscore the need for more focused research on this specific core.

Future research should concentrate on the synthesis and biological evaluation of a broader and more diverse library of this compound derivatives. Systematic structure-activity relationship (SAR) studies are required to identify the key structural features that govern their potency and selectivity for different biological targets. Elucidation of the precise mechanisms of action for their anticancer and antimicrobial effects will be crucial for their further development. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revues.imist.ma [revues.imist.ma]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole: A Technical Overview

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is limited. This guide provides a detailed summary of available data for structurally similar compounds and outlines a plausible synthetic methodology based on established chemical literature. The presented data serves as a reference for researchers in the fields of medicinal chemistry, drug development, and materials science.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities, including antifungal, anti-inflammatory, and antimicrobial properties. The incorporation of a fluorine atom into the phenyl ring of pyrazole-based compounds can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets. This document focuses on the spectroscopic characteristics and synthetic pathways relevant to this compound, a molecule of interest in the exploration of novel therapeutic agents and functional materials.

Spectroscopic Data of Analogous Compounds

Due to the absence of a complete dataset for the title compound, this section presents spectroscopic data for closely related fluorophenyl-pyrazole derivatives. These data provide valuable insights into the expected spectral features of this compound.

¹H and ¹³C NMR Data

The following table summarizes the nuclear magnetic resonance (NMR) data for a structurally related compound, 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride.

Table 1: NMR Spectroscopic Data for 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 2.29 | Singlet | - | CH₃ |

| 6.28 | Singlet | - | Pyrazole-H | |

| 6.99-7.10 | Multiplet | - | Aromatic-H | |

| 7.63-7.73 | Multiplet | - | Aromatic-H | |

| ¹³C NMR | 11.5 | - | - | CH₃ |

| 102.0 | - | - | Pyrazole-C | |

| 115.6 | Doublet | JCF = 22 | Aromatic-C | |

| 127.5 | Doublet | JCF = 8 | Aromatic-C | |

| 128.7 | Doublet | JCF = 3 | Aromatic-C | |

| 142.7 | - | - | Pyrazole-C | |

| 149.5 | - | - | Pyrazole-C | |

| 162.7 | Doublet | JCF = 246 | Aromatic-C (C-F) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

The table below details the characteristic infrared absorption bands for 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride.

Table 2: IR Spectroscopic Data for 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | Aromatic C-H Stretch |

| 1610 | Strong | C=N Stretch (Pyrazole Ring) |

| 1594 | Strong | C=C Stretch (Aromatic Ring) |

| 1523 | Strong | C=C Stretch (Aromatic Ring) |

| 1223 | Strong | C-F Stretch |

| 837 | Strong | C-H Bending (Aromatic) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

For the related compound 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, high-resolution mass spectrometry (HRMS) data has been reported.

Table 3: Mass Spectrometry Data for 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 365.1454 | 365.1417 |

Experimental Protocols

This section outlines a plausible, generalized experimental protocol for the synthesis of 1-aryl-5-methyl-1H-pyrazoles, which can be adapted for the preparation of this compound. The methodology is based on the well-established reaction of a substituted hydrazine with a 1,3-dicarbonyl compound.

Synthesis of this compound

Materials:

-

3-Fluorophenylhydrazine (or its hydrochloride salt)

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Acetic Acid (as solvent)

-

Hydrochloric Acid or other suitable catalyst (if required)

-

Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add acetylacetone (1.0 to 1.2 equivalents). If using the hydrochloride salt of the hydrazine, a base may be required to liberate the free hydrazine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Visualizations

The following diagrams illustrate key aspects of the synthesis and potential applications of fluorophenyl-pyrazole derivatives.

Caption: A generalized workflow for the synthesis of 1-aryl-5-methyl-1H-pyrazoles.

Caption: Potential biological activities associated with fluorophenyl-pyrazole derivatives.[1][2]

Conclusion

References

In Silico Modeling of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole Interactions: A Technical Guide

Introduction

1-(3-fluorophenyl)-5-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The fluorophenyl moiety is a common substituent in modern drug design, often introduced to enhance metabolic stability and binding affinity. In silico modeling techniques are indispensable tools in contemporary drug discovery, offering a computational framework to predict and analyze the interactions between small molecules and their biological targets, thereby accelerating the design of novel therapeutics.[4] This guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of this compound with potential biological targets.

Potential Biological Targets and Signaling Pathways

While specific targets for this compound are not extensively documented, the pyrazole scaffold is known to interact with several key protein families. Computational and experimental studies on related pyrazole derivatives suggest potential interactions with targets such as Janus kinases (JAKs), carbonic anhydrases (CAs), and the estrogen receptor α (ERα).[2][5][6][7][8][9] Inhibition of these targets can modulate critical signaling pathways implicated in various diseases.

For instance, inhibition of Janus kinases can disrupt the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth. Dysregulation of this pathway is associated with inflammatory diseases and cancers.

Below is a representative diagram of a generalized JAK-STAT signaling pathway.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interactions of this compound involves a multi-step process, from target identification to detailed analysis of binding dynamics.

Experimental Protocols

Detailed methodologies are crucial for reproducible in silico research. The following sections outline the protocols for key experiments in the modeling workflow.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[10]

-

Objective : To generate a 3D pharmacophore model that can be used to screen large compound libraries for molecules with the desired interaction features.

-

Methodology :

-

Training Set Selection : A set of known active ligands for the target of interest is selected.

-

Conformational Analysis : The conformational space of each ligand in the training set is explored to generate a diverse set of low-energy conformations.

-

Feature Generation : Chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified for each conformation.

-

Model Generation and Validation : Algorithms are used to align the features of the active compounds and generate a common feature pharmacophore model. The model is then validated by its ability to distinguish between active and inactive compounds (decoys).[6]

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

-

Objective : To predict the binding mode and estimate the binding affinity of this compound to its target.

-

Methodology :

-

Receptor and Ligand Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. Water molecules and co-factors are typically removed, and hydrogen atoms are added. The ligand structure is energy minimized.

-

Grid Generation : A grid box is defined around the active site of the receptor.

-

Docking Simulation : A docking program (e.g., AutoDock, GOLD, FlexX) is used to explore the conformational space of the ligand within the active site and score the resulting poses based on a scoring function.[5][6]

-

Pose Analysis : The predicted binding poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

-

Objective : To assess the stability of the docked pose and to study the conformational changes in the protein and ligand upon binding.

-

Methodology :

-

System Preparation : The docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).[11] Counter-ions are added to neutralize the system.

-

Force Field Application : A force field (e.g., OPLS_2005) is applied to describe the potential energy of the system.[11]

-

Minimization and Equilibration : The system is energy minimized to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure.

-

Production Run : A long-timescale simulation (e.g., 1000 ns) is performed to generate a trajectory of the system's dynamics.[11]

-

Trajectory Analysis : The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key interactions over time.

-

Quantitative Data Presentation

| Compound Class | Target | Docking Score (kcal/mol) | Binding Affinity (Ki) | Key Interacting Residues | Reference |

| Pyrazole Derivative | Estrogen Receptor α (ERα) | -10.77 | 12.69 nM | Arg394, Glu353 | [7] |

| Pyrazole Derivative | Carbonic Anhydrase I (hCA I) | - | 5.13 - 16.9 nM | - | [2] |

| Pyrazole Derivative | Carbonic Anhydrase II (hCA II) | - | 11.77 - 67.39 nM | - | [2] |

| Pyrazole Derivative | CYP17 | -3.7 to -10.4 | - | - | [11] |

| Pyrazole Derivative | CRMP2 | -4.1 to -7 | - | - | [11] |

| Pyrazole Derivative | VEGFR | - | - | - | [11] |

The in silico modeling approaches outlined in this guide provide a robust framework for elucidating the potential biological interactions of this compound. Through a combination of pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, affinity, and stability of this compound with various biological targets. This knowledge is instrumental in guiding the rational design and optimization of new pyrazole-based therapeutic agents. Future experimental validation is essential to confirm the computational predictions and to fully characterize the pharmacological profile of this promising molecule.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Journey from 19th Century Synthesis to Modern Therapeutics

A Technical Guide on the Discovery, History, and Application of Pyrazole-Based Compounds

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Since their discovery in the late 19th century, the pyrazole scaffold has become a "privileged structure" in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1] This is due to its metabolic stability and versatile chemical nature, which allows for the synthesis of a vast array of derivatives with diverse biological activities.[2] This guide provides an in-depth technical overview of the history of pyrazole, from its initial synthesis to its role in the development of blockbuster drugs. It details key experimental protocols, mechanisms of action, and quantitative data for researchers, scientists, and drug development professionals.

The Dawn of Pyrazole Chemistry: Discovery and Foundational Synthesis

The history of pyrazole is intrinsically linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr reported the synthesis of a pyrazolone derivative, which he later named Antipyrine.[1][3] This discovery was not only a commercial success but also marked the beginning of pyrazole chemistry.[4][5] Shortly after, in 1884, Knorr, along with Carl Paal, described a general method for synthesizing heterocyclic compounds, now known as the Paal-Knorr synthesis, which can be adapted for pyrazoles.[1][6] While Knorr synthesized the first substituted pyrazoles, the parent, unsubstituted pyrazole ring was first synthesized by Edward Buchner in 1889.

The Knorr Pyrazole Synthesis

The most fundamental and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[7] The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9] The versatility of this method allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.

Landmark Pyrazole-Based Drugs: A Historical Perspective

The structural versatility of the pyrazole ring has led to its incorporation into a multitude of clinically significant drugs.

Antipyrine (Phenazone): The First Synthetic Pyrazole Drug

Discovered by Ludwig Knorr in 1883, Antipyrine was the first pyrazolone derivative to be used widely as an analgesic (pain reliever) and antipyretic (fever reducer).[4][10] Its synthesis, involving the condensation of ethyl acetoacetate with phenylhydrazine followed by methylation, was a landmark achievement and demonstrated the therapeutic potential of synthetic organic chemistry.[11] Antipyrine was the most commonly used synthetic drug until the advent of Aspirin.[4]

Phenylbutazone: An Early Non-Steroidal Anti-Inflammatory Drug (NSAID)

Phenylbutazone is a pyrazolidinedione derivative that was introduced in the mid-20th century. It is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes and has been used for its anti-inflammatory, analgesic, and antipyretic properties, particularly in the treatment of arthritis.[12][13] Its synthesis involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[14]

Celecoxib (Celebrex®): The Dawn of Selective COX-2 Inhibition

The development of celecoxib in the 1990s by a team at G.D. Searle & Co. (later acquired by Pfizer) marked a significant advancement in the management of inflammation and pain.[15] Traditional NSAIDs like phenylbutazone inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition is responsible for the anti-inflammatory effects, COX-1 inhibition is associated with gastrointestinal side effects.[3] Celecoxib was designed as a selective COX-2 inhibitor, offering comparable efficacy to traditional NSAIDs with a reduced risk of gastric ulcers.[3][15] Patented in 1993 and approved for medical use in 1999, it became a widely prescribed treatment for conditions like osteoarthritis and rheumatoid arthritis.[16]

Sildenafil (Viagra®): A Serendipitous Discovery

Sildenafil's discovery is a classic example of serendipity in drug development. Synthesized by Pfizer chemists in 1989, it was initially investigated as a treatment for hypertension and angina pectoris.[17] During early clinical trials, the drug showed little effect on angina but produced a notable and unexpected side effect: penile erections.[17] Researchers realized that the compound was a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme prevalent in the corpus cavernosum of the penis.[18] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), a chemical released during sexual stimulation that relaxes smooth muscle and increases blood flow.[19] This led to its repositioning and eventual FDA approval in 1998 as the first oral treatment for erectile dysfunction.[20][21]

Experimental Protocols

The following sections provide methodologies for key synthetic procedures discussed in this guide. These protocols are intended for an audience with a professional background in synthetic organic chemistry.

General Protocol for Knorr Pyrazolone Synthesis

This protocol is adapted from the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[7]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).

-

Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

-

Heating: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction mixture to approximately 100°C with continuous stirring.

-

Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to check for the consumption of the starting ketoester.

-

Precipitation: Once the starting material is consumed, add water (10 mL) to the hot, stirred reaction mixture to induce precipitation of the product.

-

Isolation and Purification: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.

-

Characterization: Determine the mass, percent yield, and melting point of the dried product. Further characterization can be performed using techniques such as NMR spectroscopy.

Synthesis of Celecoxib Precursor: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This procedure describes the Claisen condensation to form the 1,3-diketone intermediate necessary for celecoxib synthesis.[22]

-

Reaction Setup: To a 1000 mL four-necked flask equipped with a stirrer, add toluene (400 mL) and sodium hydride (25g).

-

Reagent Addition: While stirring and maintaining the temperature at 60-65°C, add p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) dropwise simultaneously.

-

Reaction: After the addition is complete, maintain the reaction temperature at 40-45°C for 5 hours.

-

Quenching: Cool the reaction mixture to 30°C and slowly add 15% hydrochloric acid (120 mL) dropwise.

-

Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

-

Isolation: Evaporate the organic layer to dryness under reduced pressure.

-

Crystallization: Add petroleum ether (200 mL) to the residue to induce crystallization, affording the desired 1,3-butanedione product.

Synthesis of Phenylbutazone

The synthesis of phenylbutazone is achieved through the condensation of diethyl n-butylmalonate with hydrazobenzene.[14]

-

Reaction Setup: The condensation is typically carried out in the presence of a base. Diethyl n-butylmalonate is reacted with hydrazobenzene.

-

Cyclization: The reaction forms the heterocyclic pyrazolidinedione ring system through a lactamization process.

-

Isolation: The product, phenylbutazone, can be isolated and purified using standard techniques such as recrystallization.

Signaling Pathways and Mechanisms of Action

Celecoxib and the COX-2 Inhibition Pathway

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15] In the inflammatory cascade, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane. COX enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins (like PGE₂) and thromboxanes.[23] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[3] By selectively binding to the active site of COX-2, celecoxib blocks the synthesis of inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

Sildenafil and the PDE-5 Inhibition Pathway

Sildenafil's mechanism of action is centered on the nitric oxide (NO) signaling pathway in the smooth muscle cells of the corpus cavernosum.[18]

-

Initiation: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells.

-

Enzyme Activation: NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase.

-

Second Messenger Production: Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels, which causes smooth muscle relaxation. This relaxation allows for increased blood flow into the penis, resulting in an erection.

-

Signal Termination: The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes cGMP back to inactive GMP.

-

Sildenafil's Role: Sildenafil is a potent and selective inhibitor of PDE5. By blocking this enzyme, sildenafil prevents the degradation of cGMP, leading to elevated cGMP levels and a prolonged smooth muscle relaxation response to sexual stimulation.[20][21]

Quantitative Data Summary

The development of pyrazole-based drugs relies on quantitative assessment of their biological activity. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Target | IC₅₀ Value | Notes |

| Celecoxib | COX-2 | 0.04 µM | Highly selective for COX-2 over COX-1. |

| Celecoxib | COX-1 | 15 µM | Demonstrates ~375-fold selectivity for COX-2. |

| Sildenafil | PDE5 | 3.9 nM | Potent and selective inhibitor of PDE5.[20] |

| Compound 30 | BRAF (V600E) | 0.19 µM | A 5-phenyl-1H-pyrazol derivative with anticancer potential.[24] |

| Compound 44 | BCR-Abl Kinase | 14.2 nM | A pyrazole derivative with potential in cancer therapy.[24] |

| Compound 492 | LRRK2 | 3 nM | An aminopyrazole identified as a highly potent and selective LRRK2 inhibitor for potential Parkinson's treatment.[25] |

Table 1: Selected quantitative data for pyrazole-based compounds. Data is compiled from various sources for comparative purposes.

Conclusion

From its academic discovery in the 1880s to its central role in modern pharmaceuticals, the pyrazole nucleus has demonstrated remarkable versatility and therapeutic relevance. The foundational Knorr synthesis provided chemists with a robust tool to explore this chemical space, leading to the development of early medicines like Antipyrine and Phenylbutazone. The subsequent rational design of celecoxib and the serendipitous discovery of sildenafil have solidified the pyrazole scaffold as a true "privileged" structure in drug discovery. The ongoing research into pyrazole derivatives for cancer, neurodegenerative diseases, and other conditions ensures that the rich history of this simple heterocycle will continue to expand, yielding new and improved therapies for the future.

References

- 1. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 2. name-reaction.com [name-reaction.com]

- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 4. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 5. Ludwig Knorr Biography | Pantheon [pantheon.world]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. jk-sci.com [jk-sci.com]

- 9. knorr pyrazole synthesis | PPTX [slideshare.net]

- 10. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 11. nbinno.com [nbinno.com]

- 12. Preparation and evaluation of electrophilic derivatives of phenylbutazone as inhibitors of prostaglandin-H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rmtcnet.com [rmtcnet.com]

- 14. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. researchgate.net [researchgate.net]

- 20. droracle.ai [droracle.ai]

- 21. droracle.ai [droracle.ai]

- 22. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. go.drugbank.com [go.drugbank.com]

- 25. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties and Predicted Solubility

Due to the absence of direct experimental data for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, the following table summarizes the predicted physicochemical properties and solubility for the isomeric compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. These values can serve as a preliminary estimation for guiding initial experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C10H9FN2 | [1] |

| Molecular Weight | 176.19 g/mol | [1] |

| Boiling Point | 330.1 ± 27.0 °C | [1] |

| Density | 1.200 ± 0.06 g/cm³ | [1] |

| pKa | 13.60 ± 0.10 | [1] |

Experimental Protocols

A comprehensive assessment of the solubility and stability of a novel compound is crucial for its development as a potential therapeutic agent. Below are detailed methodologies for key experiments.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound.

1. Kinetic Solubility Assay (Shake-Flask Method)

This method provides a rapid assessment of a compound's solubility from a DMSO stock solution, mimicking early drug discovery screening conditions.[2][3]

-

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.[2]

-

Materials:

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microtiter plates (96-well)

-

Plate shaker

-

UV-Vis microplate reader or LC-MS/MS system[2]

-

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Add 2 µL of the DMSO stock solution to the wells of a microtiter plate.

-

Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Seal the plate and shake at room temperature (e.g., 25°C) for a specified time, typically 1 to 2 hours.[2]

-

After incubation, visually inspect for precipitation.

-

To quantify the soluble fraction, filter the solution using a solubility filter plate.

-

Analyze the filtrate by UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved compound. A standard curve of the compound in the assay buffer with 1% DMSO should be used for quantification.

-

2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This assay determines the equilibrium solubility of a compound, which is the true solubility in a saturated solution.[2][4]

-

Objective: To measure the concentration of a compound in a saturated solution at thermodynamic equilibrium.[4]

-

Materials:

-

Solid test compound (this compound)

-

Relevant aqueous buffers (e.g., PBS at various pH values)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer.

-

Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Stability Assessment

Evaluating the stability of a compound under various environmental conditions is a regulatory requirement to determine its shelf-life and appropriate storage conditions.[6][7]

1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the compound.[8]

-

Objective: To accelerate the degradation of the compound under harsh conditions to understand its intrinsic stability and to develop and validate a stability-indicating analytical method.[8]

-

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

-

Procedure:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media.

-

Expose the solutions and solid compound to the specified stress conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using a suitable stability-indicating method, typically HPLC with UV and mass spectrometric detection, to separate and identify the parent compound and any degradation products.

-

2. ICH-Compliant Long-Term Stability Study

These studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[6][10][11]

-

Objective: To evaluate the stability of the compound over an extended period under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[7]

-

Storage Conditions: [11]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Procedure:

-

Place at least three primary batches of the compound in a container closure system that simulates the proposed packaging for storage and distribution.[10]

-

Store the batches in stability chambers under the specified long-term, intermediate, and accelerated conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[11]

-

Analyze the samples for appearance, assay, degradation products, and other relevant physicochemical properties using a validated stability-indicating method.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of a novel chemical entity.

Caption: Workflow for Solubility and Stability Assessment.

References

- 1. 475982-42-4 CAS MSDS (3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijisrt.com [ijisrt.com]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, and nowhere is this more evident than in the realm of pyrazole-based therapeutics. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—confer enhanced metabolic stability, increased binding affinity, and improved bioavailability to parent compounds. When combined with the versatile pyrazole scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated pyrazole derivatives have given rise to a plethora of potent and selective therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of key fluorinated pyrazole derivatives, supplemented with detailed experimental protocols and visual representations of their engagement with critical signaling pathways.

The Impact of Fluorination on Pyrazole Scaffolds

The introduction of fluorine atoms or trifluoromethyl (CF3) groups onto the pyrazole ring profoundly influences the molecule's electronic and steric properties. This strategic fluorination can modulate the pKa of nearby functional groups, alter lipophilicity to enhance membrane permeability, and block sites of metabolic oxidation, thereby prolonging the drug's half-life. A notable example of a successful fluorinated pyrazole is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties. The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 enzyme.[1]

Therapeutic Applications and Quantitative Efficacy

Fluorinated pyrazole derivatives have demonstrated significant therapeutic potential in several key areas of medicine. The following tables summarize the quantitative data on the efficacy of representative compounds in anticancer, anti-inflammatory, and neuroprotective applications.

Table 1: Anticancer Activity of Fluorinated Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |

| Fluorinated Pyrazole Analog | HeLa | 4.0 |

| Fluorinated Pyrazole Analog | HeLa | 5.0 |

| Fluorinated Pyrazole Analog | HeLa | 6.0 |

| Fluorinated Pyrazole Analog | MCF-7 | 8.0 |

| 1,3,4-Triarylpyrazole | MCF-7 | 6.53 |

| 1,3,4-Triarylpyrazole | A-549 | 26.40 |

| 1,3,4-Triarylpyrazole | HCT-116 | 59.84 |

| Pyrazole-Indole Hybrid | HepG2 | 6.1 |

| Pyrazole-Indole Hybrid | HepG2 | 7.9 |

| Polysubstituted Pyrazole | HepG2 | 2.0 |

| 3,4-Diaryl Pyrazole | Various (6 lines) | 0.00006 - 0.00025 |

| Pyrazole Carbaldehyde Derivative | MCF-7 | 0.25 |

| Quinolin-2(1H)-one-based Pyrazole | MCF-7, Colo-205, A549 | < 0.1 |

| Quinolin-2(1H)-one-based Pyrazole | A549 | 1.98 |

| Pyrazole Derivative | 9 cancer cell lines | 0.54 - 0.98 |

| Pyrazol-4-yl urea (AT9283) | HCT116 | Induces Polyploidy |

Table 2: Anti-inflammatory Activity of Fluorinated Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity (IC50 µM or % Inhibition) |

| Celecoxib | COX-2 Inhibition | 0.043 - 0.17 (IC50) |

| Fluorinated Triaryl-based Pyrazoles | COX-2 Inhibition | 0.043 - 0.17 (IC50) |

| Fluorinated Pyrazole Derivatives | Carrageenan-induced Edema | 42.1 - 87.9 % inhibition |

| Indolin-2-one Derivative | COX-2 Inhibition | 2.35 - 3.34 (IC50) |

| Trifluoromethyl-pyrazole-carboxamide | COX-1 Inhibition | 0.46 (IC50) |

| Trifluoromethyl-pyrazole-carboxamide | COX-2 Inhibition | 3.82 (IC50) |

| Trifluoromethyl-pyrazole-carboxamide | COX-2 Inhibition | 2.65 (IC50) |

| Trifluoromethyl-pyrazole-carboxamide | COX-2 Inhibition | 4.92 (IC50) |

| Pyrazole Derivative | Carrageenan-induced Paw Edema | 85.23% (inhibition) |

| Pyrazole-pyridazine Hybrid | COX-2 Inhibition | 1.50 (IC50) |

| Pyrazole-pyridazine Hybrid | COX-2 Inhibition | 1.15 (IC50) |

Table 3: Neuroprotective and Other Activities of Fluorinated Pyrazole Derivatives

| Compound/Derivative Class | Target/Assay | Activity (IC50, Ki, etc.) |

| Pyrazole-5-fluorosulfate | BuChE Inhibition | IC50 = 0.79 µM |

| Pyrazole-5-fluorosulfate | hBuChE Inhibition | IC50 = 6.59 µM |

| Pyrazole-5-fluorosulfate | BuChE Inhibition | Ki = 0.77 µM |

| Afuresertib | Akt1 Inhibition | IC50 = 0.00002 µM |

| Afuresertib | Akt2 Inhibition | IC50 = 0.002 µM |

| Afuresertib | Akt3 Inhibition | IC50 = 0.0026 µM |

| Macrocyclic Pyrazole | BMPR2 Inhibition | IC50 = 0.506 µM |

| Pyrazole Derivative | JNK3 Inhibition | IC50 = 0.099 µM |

| Pyrazole Derivative | JNK3 Inhibition | IC50 = 0.0974 µM |

| Pyrazole Derivative | COX-2 Inhibition | Ki = 0.19 nM |

| Pyrazole Derivative | COX-2 Inhibition | Ki = 0.28 nM |

| Pyrazole Derivative of Curcumin (CNB-001) | Neuroprotective | Broad activity |

| Fluorinated Pyrazole-Schiff Bases | AChE Inhibition | Higher than Donepezil |

Table 4: Pharmacokinetic Parameters of Selected Fluorinated Pyrazole Derivatives

| Compound | Parameter | Value | Species |

| Celecoxib | Elimination Half-life (t1/2) | ~11 hours | Healthy Individuals |

| Pyrazole derivative 25 | Residence Time (t1/2) | 0.68 h | In vitro |

| Pyrazole derivative 26 | Residence Time (t1/2) | 18 h | In vitro |

| Mavacoxib | Half-life (t1/2) | Extra-long | - |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorinated pyrazole derivatives are exerted through their interaction with specific biological targets, leading to the modulation of critical signaling pathways.

Anti-inflammatory Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many fluorinated pyrazoles is the selective inhibition of the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively blocking COX-2, these compounds reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Caption: COX-2 inhibition by fluorinated pyrazoles.

Anticancer Activity: Kinase Inhibition

Many fluorinated pyrazoles exhibit potent anticancer activity by targeting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and components of the PI3K/Akt and JNK signaling pathways.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Fluorinated pyrazoles can inhibit VEGFR2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.

Caption: VEGFR2 signaling inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain fluorinated pyrazoles can inhibit key components of this pathway, leading to the induction of apoptosis in cancer cells.

Caption: PI3K/Akt pathway inhibition.

Neuroprotective Effects

Fluorinated pyrazoles are also being investigated for their potential in treating neurodegenerative diseases. Their mechanisms of action in this context are multifaceted and can involve the inhibition of enzymes like butyrylcholinesterase (BuChE), which is implicated in the progression of Alzheimer's disease, and the modulation of stress-activated protein kinases like JNK3.

JNK3 Signaling Pathway

The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is activated in response to cellular stress, leading to neuronal apoptosis. Inhibition of JNK3 by fluorinated pyrazoles represents a promising strategy for neuroprotection.

Caption: JNK3 signaling inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated pyrazole derivatives.

General Synthesis of 3-Trifluoromethyl-1H-pyrazole Derivatives

A common route for the synthesis of 3-trifluoromethyl-1H-pyrazoles involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5]

Materials:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or other suitable trifluoromethylated 1,3-dicarbonyl precursor)

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve the trifluoromethylated 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the hydrazine derivative (1-1.2 equivalents) to the solution.

-

If required, add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1H-pyrazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8][9]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Test compounds (fluorinated pyrazole derivatives) dissolved in DMSO

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (fluorinated pyrazole derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

-

After 30-60 minutes, inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-